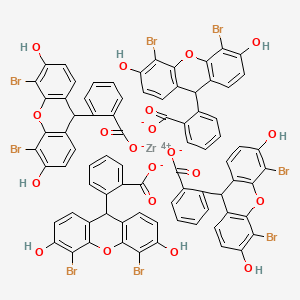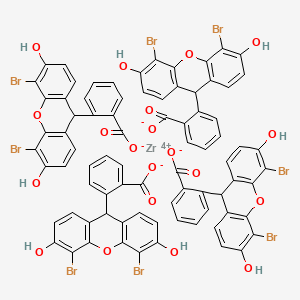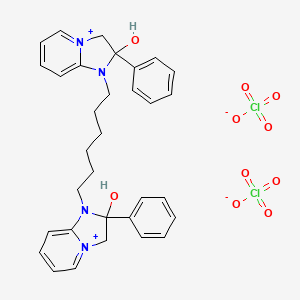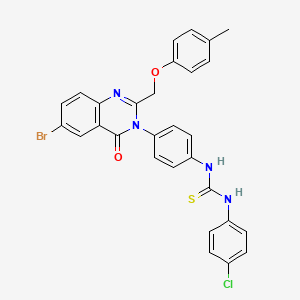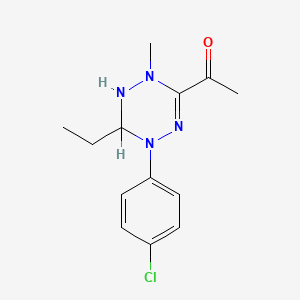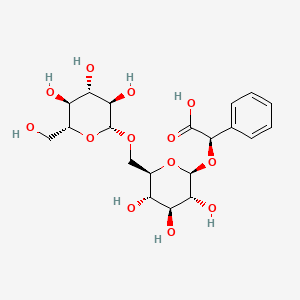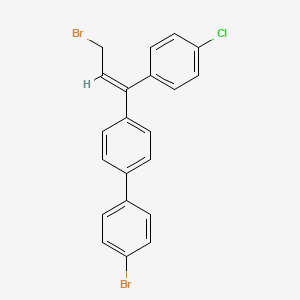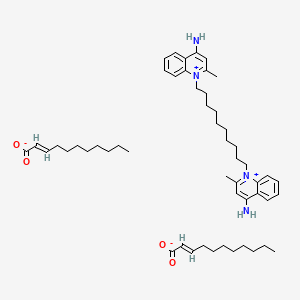
3-Thiazoline, 2,2-dimethyl-4-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiazoline, 2,2-dimethyl-4-ethyl- is a heterocyclic organic compound that belongs to the thiazoline family Thiazolines are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is notable for its unique structural features, including two methyl groups and one ethyl group attached to the thiazoline ring
Métodos De Preparación
The synthesis of 3-Thiazoline, 2,2-dimethyl-4-ethyl- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the desired thiazoline compound . The reaction is usually carried out at room temperature and may involve additional steps to purify the final product. Industrial production methods may vary, but they generally follow similar principles, often utilizing large-scale reactors and optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Thiazoline, 2,2-dimethyl-4-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine, a saturated five-membered ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazoline ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown that thiazoline derivatives can have anti-inflammatory and anticancer activities, suggesting potential therapeutic applications.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 3-Thiazoline, 2,2-dimethyl-4-ethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to physiological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-Thiazoline, 2,2-dimethyl-4-ethyl- can be compared to other thiazoline derivatives and related compounds:
Thiazole: A simpler structure with a similar ring system but without the additional methyl and ethyl groups.
Thiazolidine: A saturated analog of thiazoline, often used in medicinal chemistry.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which have significant biological activities and therapeutic applications. The uniqueness of 3-Thiazoline, 2,2-dimethyl-4-ethyl- lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
80881-36-3 |
|---|---|
Fórmula molecular |
C7H13NS |
Peso molecular |
143.25 g/mol |
Nombre IUPAC |
4-ethyl-2,2-dimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-4-6-5-9-7(2,3)8-6/h4-5H2,1-3H3 |
Clave InChI |
HTLXHILOXORXGU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(SC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)
